molecular formula C18H15F3N4O B2716465 N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-2-(trifluoromethyl)benzamide CAS No. 2309590-34-7

N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-2-(trifluoromethyl)benzamide

Cat. No.: B2716465
CAS No.: 2309590-34-7
M. Wt: 360.34
InChI Key: JSLALJWSZLKJPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-2-(trifluoromethyl)benzamide is a synthetic benzamide derivative featuring a trifluoromethyl group at the 2-position of the benzamide core, a phenyl-substituted ethyl linker, and a 1,2,3-triazole moiety. This compound is structurally distinct due to its trifluoromethyl group, which enhances lipophilicity and metabolic stability, and the triazole ring, which contributes to hydrogen bonding and π-π stacking interactions.

Properties

IUPAC Name

N-[1-phenyl-2-(triazol-2-yl)ethyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N4O/c19-18(20,21)15-9-5-4-8-14(15)17(26)24-16(12-25-22-10-11-23-25)13-6-2-1-3-7-13/h1-11,16H,12H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSLALJWSZLKJPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-2-(trifluoromethyl)benzamide typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Attachment of the Phenyl Group: This step may involve a Friedel-Crafts alkylation or acylation reaction.

    Introduction of the Trifluoromethyl Group: This can be done using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Formation of the Benzamide: This involves the reaction of an amine with a benzoyl chloride derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or triazole rings.

    Reduction: Reduction reactions can occur, especially at the carbonyl group of the benzamide.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may yield amines or alcohols.

Scientific Research Applications

Key Structural Features:

FeatureDescription
Trifluoromethyl Group Enhances electronic properties and stability.
Triazole Moiety Known for its role in biological activity and interactions with biological targets.

Medicinal Chemistry Applications:

  • Antitumor Activity :
    • Research indicates that compounds with similar structures exhibit significant growth inhibition against various cancer cell lines. In vitro studies suggest that N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-2-(trifluoromethyl)benzamide may show enhanced cytotoxicity due to the presence of the trifluoromethyl group, which can improve binding affinity to cancer-related targets.
  • Enzyme Inhibition :
    • The compound has been studied for its ability to inhibit specific enzymes, particularly those involved in inflammatory responses. It has shown promising results as an inhibitor of retinoic acid receptor-related orphan receptor C (RORc), which is implicated in autoimmune diseases.
  • Selectivity and Potency :
    • Comparative studies reveal that this compound exhibits favorable selectivity profiles against various nuclear receptors, indicating potential for targeted therapies with reduced side effects.

Study on RORc Inhibition :

A preclinical study demonstrated that this compound acts as an inverse agonist for RORc. This resulted in significant inhibition of interleukin-17 (IL-17) production in both in vitro and in vivo models, suggesting therapeutic applications in treating inflammatory conditions such as psoriasis and rheumatoid arthritis.

Cancer Cell Line Testing :

In a comparative analysis involving multiple cancer cell lines, this compound exhibited IC50 values significantly lower than those of standard chemotherapeutic agents. This positions it as a promising candidate for further investigation into its anticancer properties.

Mechanism of Action

The mechanism of action of N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-2-(trifluoromethyl)benzamide depends on its specific application:

    Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity or modulating their function.

    Chemical Reactions: The compound’s reactivity is influenced by the electronic and steric effects of its functional groups.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-2-(trifluoromethyl)benzamide and related compounds:

Compound Key Features Synthetic Route Functional Insights Reference
This compound - Trifluoromethyl at benzamide 2-position
- Triazole-ethyl linker
- Phenyl substituent
Likely via Cu-catalyzed azide-alkyne cycloaddition (CuAAC) or amide coupling Potential for enhanced bioavailability due to trifluoromethyl and triazole motifs
4-acetamido-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]benzamide - Acetamido group instead of trifluoromethyl
- Similar triazole linker
Click chemistry (CuAAC) followed by amide coupling Reduced lipophilicity compared to trifluoromethyl variant
N-(p-Tolyl)-2-(2H-1,2,3-triazol-2-yl)-benzamide (AMI-3) - Lacks ethyl linker and trifluoromethyl group
- p-Tolyl substituent
Microwave-assisted C-N coupling Simpler structure with potential for moderate receptor affinity
N-(2-(tert-Butyl)phenyl)-N-(1-phenyl-2-(pyridin-2-yl)ethyl)-3-(trifluoromethyl)benzamide - Pyridine instead of triazole
- 3-Trifluoromethyl vs. 2-substituted benzamide
Multi-step coupling with tert-butyl and pyridine groups Enhanced steric bulk; pyridine may alter binding specificity
Compound 56 (Orexin Receptor Modulator) - Triazole-benzamide core with sulfamoyl and methoxy groups Cryo-EM-guided design High selectivity for orexin receptors; trifluoromethyl enhances metabolic stability

Key Observations :

Trifluoromethyl Substitution: The 2-trifluoromethyl group in the target compound distinguishes it from analogs like 4-acetamido-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]benzamide . Trifluoromethyl groups are known to improve pharmacokinetic properties by reducing oxidative metabolism .

Triazole vs. Triazoles offer hydrogen-bonding capabilities, whereas pyridines may enhance π-stacking.

Synthetic Complexity: The target compound likely requires multi-step synthesis involving CuAAC for triazole formation and amide coupling for benzamide assembly, similar to methods in .

Physicochemical Properties :

  • Lipophilicity: The trifluoromethyl group increases logP compared to non-fluorinated analogs (e.g., AMI-3 ).
  • Solubility : Polar triazole and amide groups may counterbalance the hydrophobicity of the trifluoromethyl group.
  • Melting Point : Expected to be higher than simpler benzamides due to rigid triazole and aromatic stacking .

Biological Activity

N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-2-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and diverse biological activities. This article explores its biological activity, synthesis, and potential applications based on recent research findings.

Structural Characteristics

The compound features a triazole moiety , which is known for its ability to interact with various biological targets, and a trifluoromethyl group , which enhances its electronic properties. These structural elements contribute to the compound's stability and reactivity, influencing its biological interactions.

Structural Feature Description
Triazole MoietyEnhances interaction with enzymes and receptors
Trifluoromethyl GroupIncreases electronic properties and stability

Anticancer Properties

Research indicates that compounds containing triazole rings often exhibit promising anticancer properties . For instance, this compound has been shown to induce apoptosis in cancer cells through various mechanisms, including modulation of signaling pathways involved in cell survival and proliferation .

Antimicrobial Activity

This compound also demonstrates notable antimicrobial activity . Studies have revealed that triazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. The inhibition mechanism is primarily through interference with cell wall synthesis and disruption of metabolic processes .

Enzyme Inhibition

Molecular docking studies suggest that this compound may act as a non-covalent inhibitor of certain enzymes. For example, it has shown moderate inhibition of acetylcholinesterase (AChE), with IC50 values comparable to clinically used drugs . This suggests potential applications in treating conditions like Alzheimer's disease.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Triazole Ring : Achieved via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
  • Introduction of the Trifluoromethyl Group : This can be performed using electrophilic fluorination techniques.
  • Final Coupling Reaction : The benzamide structure is formed through a coupling reaction involving amine and acid chloride derivatives.

Case Studies

Several studies have evaluated the biological activity of similar compounds:

  • Anticancer Study : A derivative with a similar structure was tested against A549 lung cancer cells, showing significant growth inhibition (IC50 = 49.85 µM) .
  • Antimicrobial Evaluation : A related compound demonstrated effectiveness against Mycobacterium tuberculosis, indicating potential for treating resistant strains.
  • Enzyme Inhibition : Derivatives were screened for their ability to inhibit AChE and BuChE, revealing promising results for neuroprotective applications .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-2-(trifluoromethyl)benzamide, and how can purity be optimized?

  • Methodology :

  • Stepwise synthesis : Utilize coupling reactions (e.g., amide bond formation) between 2-(trifluoromethyl)benzoic acid derivatives and substituted ethylamine intermediates. For example, triazole-containing intermediates can be synthesized via Huisgen cycloaddition (click chemistry) under Cu(I) catalysis .
  • Purification : Employ preparative HPLC under acidic conditions to isolate the target compound, as demonstrated in analogous triazole-benzamide syntheses (yields ~35–44%) .
  • Characterization : Validate purity via LC-MS ([M+H]+ analysis) and confirm structural integrity using 1H^1H/13C^{13}C-NMR and elemental analysis .

Q. How can crystallographic data for this compound be obtained, and which software tools are recommended for structure refinement?

  • Methodology :

  • Crystallization : Use vapor diffusion or slow evaporation in polar aprotic solvents (e.g., DMSO/EtOAc mixtures) .
  • Refinement : Employ the SHELX suite (SHELXL/SHELXS) for small-molecule refinement, leveraging its robustness for high-resolution data. SHELXPRO is recommended for interfacing with macromolecular applications .

Advanced Research Questions

Q. What in vitro assays are suitable for evaluating the biological activity of this compound, particularly in neurological or antifungal contexts?

  • Methodology :

  • Neurological targets : Screen for orexin receptor antagonism using Chinese hamster ovary (CHO) cells transfected with human OX1/OX2 receptors. Measure cAMP inhibition via luciferase-based assays .
  • Antifungal activity : Assess inhibition of fungal CYP51 (sterol 14α-demethylase) using microsomal assays from Aspergillus fumigatus or Candida albicans. Compare IC50_{50} values to reference azoles (e.g., fluconazole) .
  • Contradiction resolution : If conflicting activity data arise (e.g., low potency in fungal assays but strong orexin antagonism), perform off-target profiling via kinase or GPCR panels to confirm selectivity .

Q. How does the trifluoromethyl group and triazole moiety influence the compound’s pharmacokinetic properties and target binding?

  • Methodology :

  • Structural analysis : Use molecular docking (e.g., AutoDock Vina) to model interactions with orexin receptors or CYP51. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the triazole acts as a hydrogen bond acceptor .
  • SAR studies : Synthesize analogs with substituent variations (e.g., replacing trifluoromethyl with Cl or CH3_3) and compare binding affinities using surface plasmon resonance (SPR) .

Q. What strategies mitigate metabolic instability observed in preclinical studies of similar benzamide-triazole derivatives?

  • Methodology :

  • Metabolite identification : Use hepatic microsomal incubations (human/rat) with LC-HRMS to detect oxidative metabolites. Common sites include the triazole ring or benzylic positions .
  • Stability optimization : Introduce deuterium at labile C-H bonds (e.g., benzylic positions) or replace metabolically vulnerable groups with bioisosteres (e.g., oxadiazole for triazole) .

Experimental Design and Data Analysis

Q. How should researchers design dose-response studies to assess in vivo efficacy in rodent models of insomnia or fungal infection?

  • Methodology :

  • Insomnia models : Use electroencephalography (EEG) in rats to measure sleep latency and duration after oral administration (dose range: 3–30 mg/kg). Compare to daridorexant or suvorexant .
  • Antifungal models : Evaluate survival in immunosuppressed mice infected with C. albicans via intravenous dosing (1–10 mg/kg daily). Monitor kidney fungal burden via CFU counts .
  • Statistical rigor : Apply ANOVA with post-hoc Tukey tests for multi-group comparisons; use nonlinear regression for EC50_{50}/ED50_{50} calculations .

Q. What computational approaches reconcile discrepancies between predicted and observed binding affinities in molecular docking studies?

  • Methodology :

  • Ensemble docking : Account for protein flexibility by docking into multiple conformations of the target (e.g., orexin receptor cryo-EM structures) .
  • Free energy calculations : Use MM-GBSA or alchemical methods (e.g., FEP+) to refine binding energy predictions, particularly for hydrophobic interactions involving the trifluoromethyl group .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.